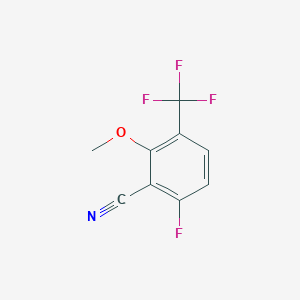![molecular formula C10H12BrFS B15200820 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene CAS No. 885267-12-9](/img/structure/B15200820.png)
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene is an organic compound with the molecular formula C10H12BrFS It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-fluorobutylsulfanyl group is attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenethiol and 1-bromo-4-fluorobutane.
Reaction Conditions: The thiol group of 4-bromobenzenethiol is first deprotonated using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of more efficient catalysts and continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction of the sulfanyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Applications De Recherche Scientifique
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. The sulfanyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition or activation of the target protein.
Comparaison Avec Des Composés Similaires
1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene can be compared with other similar compounds:
1-Bromo-4-fluorobenzene: This compound lacks the sulfanyl group and is primarily used in cross-coupling reactions.
1-Bromo-4-fluorobutane: This compound is used as an alkylating agent in organic synthesis.
4-Bromo-1-fluorobenzene: Similar to 1-Bromo-4-fluorobenzene, it is used in various substitution and coupling reactions.
The unique combination of the bromine and 4-fluorobutylsulfanyl groups in this compound provides distinct reactivity and applications, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
885267-12-9 |
|---|---|
Formule moléculaire |
C10H12BrFS |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
1-bromo-4-(4-fluorobutylsulfanyl)benzene |
InChI |
InChI=1S/C10H12BrFS/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8H2 |
Clé InChI |
YZLNRBCBYHVXGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCCCCF)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


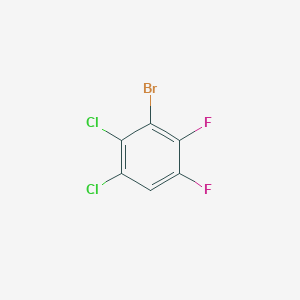
![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
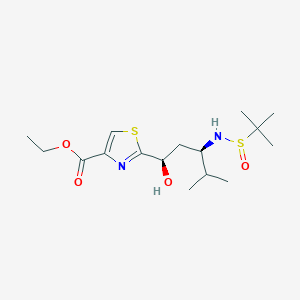
![N-[(1R)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15200765.png)
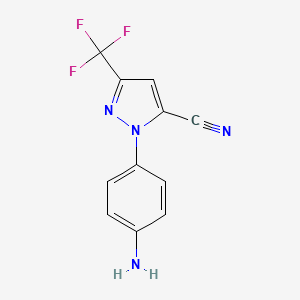
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
![ethyl (3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B15200791.png)
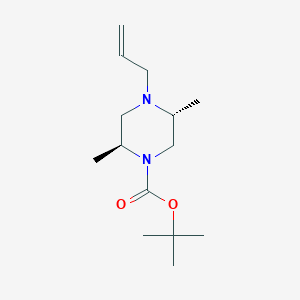

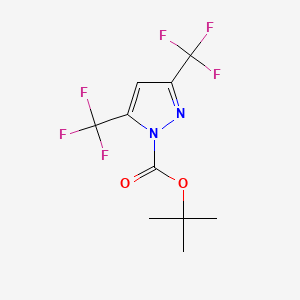
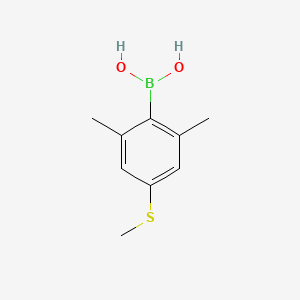

![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
